molecular formula C12H21NO B13200345 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile

1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile

Cat. No.: B13200345
M. Wt: 195.30 g/mol
InChI Key: KYKZDRKXPRRCAO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound with a unique structure that combines a cyclohexane ring with a nitrile group and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with 2-methoxyethylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: Similar in structure but contains an imidazolium ring.

    1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Contains a phenoxyethyl group instead of a methoxyethyl group.

Uniqueness: 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile is unique due to its specific combination of a cyclohexane ring, nitrile group, and methoxyethyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile

InChI

InChI=1S/C12H21NO/c1-11(2)4-6-12(10-13,7-5-11)8-9-14-3/h4-9H2,1-3H3

InChI Key

KYKZDRKXPRRCAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CCOC)C#N)C

Origin of Product

United States

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